molecular formula C9H15N3O B1384128 2-Amino-5-butyl-6-methylpyrimidin-4-ol CAS No. 4038-64-6

2-Amino-5-butyl-6-methylpyrimidin-4-ol

Cat. No. B1384128
CAS RN: 4038-64-6
M. Wt: 181.23 g/mol
InChI Key: VYCNDBQWMCGZAA-UHFFFAOYSA-N
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Description

“2-Amino-5-butyl-6-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular formula of “2-Amino-5-butyl-6-methylpyrimidin-4-ol” is C9H15N3O, indicating that it contains 9 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : “2-Amino-5-butyl-6-methylpyrimidin-4-ol” is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of Application : The process involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. This transforms the 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
  • Results or Outcomes : The methods developed have been successful in creating new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

Pharmaceutical Intermediate

  • Summary of Application : “2-Amino-5-butyl-6-methylpyrimidin-4-ol” is a pyrimidine derivative and can be used as a pharmaceutical intermediate .
  • Results or Outcomes : The outcomes also depend on the specific pharmaceutical compound being synthesized. The use of this compound as an intermediate can help in the efficient synthesis of the target pharmaceutical compound .

Metabolite in Pesticide Degradation

  • Summary of Application : “2-Amino-5-butyl-6-methylpyrimidin-4-ol” has been found as a metabolite in the degradation of the pesticide ethirimol .
  • Methods of Application : Ethirimol is a pesticide used to control fungal diseases in crops. When it is applied to plants, it undergoes rapid degradation, and “2-Amino-5-butyl-6-methylpyrimidin-4-ol” is one of the metabolites formed .
  • Results or Outcomes : The formation of this metabolite is part of the process by which the pesticide is broken down and removed from the environment .

Chemical Synthesis

  • Summary of Application : “2-Amino-5-butyl-6-methylpyrimidin-4-ol” is used in the synthesis of various chemical compounds .
  • Methods of Application : The specific methods of application in chemical synthesis can vary widely depending on the target compound. Typically, it involves various organic synthesis techniques and reaction conditions .
  • Results or Outcomes : The outcomes also depend on the specific chemical compound being synthesized. The use of this compound as an intermediate can help in the efficient synthesis of the target chemical compound .

3D Molecular Dynamics Simulation

  • Summary of Application : “2-Amino-5-butyl-6-methylpyrimidin-4-ol” has been used in 3D molecular dynamics simulations to help researchers better understand its stereochemistry, isomerism, hybridization, and orbitals .
  • Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .

properties

IUPAC Name

2-amino-5-butyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-3-4-5-7-6(2)11-9(10)12-8(7)13/h3-5H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNDBQWMCGZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193371
Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-butyl-6-methylpyrimidin-4-ol

CAS RN

4038-64-6
Record name 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4038-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-BUTYL-6-METHYL-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0VFB8I9BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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